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Compound of Interest

3,4-Difluoro U-49900
Compound Name: _
hydrochloride

An In-depth Technical Guide on 3,4-Difluoro U-49900

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoro U-49900, a novel
synthetic opioid of the "utopioid” class.[1][2] This document is intended for researchers,
scientists, and drug development professionals, and outlines the chemical properties,
pharmacology, and analytical methodologies related to this compound. Due to the limited
availability of specific data for 3,4-Difluoro U-49900, information from its close structural
analogs, U-49900 and U-47700, is included to provide a broader context.

Chemical Properties

3,4-Difluoro U-49900 is an analytical reference standard, categorized as a utopioid.[1] It is the
3,4-difluoro substituted analog of U-49900. The chemical and physical properties are
summarized in the table below.
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Property Value
trans-3,4-difluoro-N-2-(diethylamino)cyclohexyl)-

IUPAC Name . .
N-methylbenzamide, monohydrochloride[1][3]

CAS Number 2743078-88-6[1]

Molecular Formula CisH26F2N20 « HCI[1][3]

Formula Weight 360.9 g/mol [1]

Purity >98%[1]

Formulation A crystalline solid[1]

N DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20

Solubility
mg/ml, PBS (pH 7.2): 1 mg/ml[1]

Storage Temperature -20°C[1][3]

Stability > 5 years[1]

Pharmacology

3,4-Difluoro U-49900 belongs to the utopioid class of synthetic opioids, which were first
developed by the Upjohn company in the 1970s.[2] While many compounds in this class are
selective kappa-opioid receptor agonists, some, like U-47700, are potent p-opioid receptor
agonists.[2] U-49900 is a structural analog of U-47700, and it is presumed that 3,4-Difluoro U-
49900 also acts as a p-opioid receptor agonist.[4][5]

The parent compound, U-47700, is a potent p-opioid receptor agonist.[6] Studies on analogs of
U-47700 have shown that substituents on the benzoyl ring can significantly affect potency.[6]
For instance, 3,4-dichlorobenzoyl substituents were found to be the most potent in a series of
U-47700 analogs.[6] The pharmacological profile of 3,4-Difluoro U-49900 has not been
extensively characterized in published literature.

Anecdotal reports on the non-fluorinated parent compound, U-49900, suggest it may have little
to no euphoric or analgesic effects even at high doses, unlike U-47700.[4][7]

Signaling Pathway
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As a presumed p-opioid receptor agonist, 3,4-Difluoro U-49900 is expected to activate the Gai
signaling pathway upon binding to the p-opioid receptor (MOR). This activation leads to the
inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels.[8] This is a common mechanism of action for opioid
analgesics. Furthermore, activation of the p-opioid receptor can also induce its internalization.

[8]
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Caption: Presumed signaling pathway of 3,4-Difluoro U-49900 via the p-opioid receptor.

Experimental Protocols
Analytical Identification

While specific experimental protocols for 3,4-Difluoro U-49900 are not detailed in the provided
search results, the analytical identification of structurally similar compounds like 3,4-Difluoro-U-
47700 has been described.[9] These methods typically involve gas chromatography-mass
spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry
(LC-QTOF-MS).[9]

Sample Preparation: A typical sample preparation for analysis would involve dissolving the
solid material in a suitable solvent like methanol.[9] For LC-MS analysis, further dilution in the
mobile phase may be required.[9]

GC-MS Parameters (based on 3,4-Difluoro-U-47700 analysis):

e Instrument: Agilent 5975 Series GC/MSD System or similar.[9]
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Column: Agilent J&W DB-1 (12 m x 200 pm x 0.33 um) or equivalent.[9]

Carrier Gas: Helium.[9]

Injection: Splitless injection at an injection port temperature of approximately 265 °C.[9]

Mass Scan Range: 40-550 m/z.[9]

LC-QTOF-MS Parameters (based on 3,4-Difluoro-U-47700 analysis):

e Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or similar.[9]

e Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 um) or equivalent.[9]

o Mobile Phase: A gradient of ammonium formate (10 mM, pH 3.0) and an organic solvent.[9]

e TOF MS Scan Range: 100-510 Da.[9]
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Caption: A general workflow for the analytical identification of novel synthetic opioids.

Synthesis

Detailed protocols for the synthesis of 3,4-Difluoro U-49900 are not available in the public
domain based on the provided search results. The synthesis would likely involve the coupling
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of a 3,4-difluorobenzoyl chloride with the appropriate trans-N-methyl-N-diethyl-1,2-
cyclohexanediamine precursor.

Metabolism

Specific metabolism studies on 3,4-Difluoro U-49900 have not been reported. However, studies
on the metabolism of U-49900 using human liver microsomes have identified several
metabolites.[4][5] The primary metabolite was found to be N-Desethyl-U-49900.[4][5] In a
human urine specimen, the most abundant metabolite was N,N-didesethyl-N-desmethyl-U-
49900.[4][5] It is plausible that 3,4-Difluoro U-49900 undergoes similar metabolic
transformations. Notably, similarities in the metabolic pathways of U-47700 and U-49900 have
been identified, which can result in common metabolites and isomeric species, a crucial
consideration in forensic analysis.[4][5]

Discussion and Conclusion

3,4-Difluoro U-49900 is a novel synthetic opioid that has emerged as a research chemical.[1]
Its chemical properties are well-defined, but there is a significant lack of pharmacological and
toxicological data in the scientific literature. Based on its structural similarity to U-49900 and U-
47700, it is presumed to be a p-opioid receptor agonist. However, the anecdotal evidence of
reduced efficacy for U-49900 suggests that the pharmacological profile of its difluoro analog
may also differ significantly from that of U-47700.[4][7]

The analytical methods for the detection of related compounds are established and can likely
be adapted for 3,4-Difluoro U-49900. Further research is needed to fully characterize the
pharmacological effects, receptor binding affinity, potency, and metabolic fate of this compound
to understand its potential clinical utility and abuse liability. The information presented in this
guide, drawn from available data and knowledge of related compounds, serves as a
foundational resource for professionals in the fields of forensic science, toxicology, and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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